molecular formula C20H20N2O2 B1209503 Befuraline CAS No. 41717-30-0

Befuraline

货号: B1209503
CAS 编号: 41717-30-0
分子量: 320.4 g/mol
InChI 键: SRIJFPBZWUFLFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

苯呋喃丙嗪,也称为 1-苯并呋喃-2-基 (4-苄基哌嗪-1-基)甲酮,是一种属于哌嗪类化学物质的具有精神活性的药物。它是在 1970 年代的德国研发的,具有兴奋剂和抗抑郁作用。 尽管它在德国和法国有一些应用,但它从未得到广泛使用 .

化学反应分析

苯呋喃丙嗪会经历各种化学反应,包括:

    氧化: 苯呋喃丙嗪可以被氧化形成相应的 N-氧化物。

    还原: 还原反应可以将苯呋喃丙嗪转化为其相应的胺。

    取代: 苯呋喃丙嗪可以发生亲核取代反应,其中苄基可以被其他取代基取代。这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及叠氮化钠等亲核试剂。

科学研究应用

Pharmacological Profile

Befuraline exhibits stimulant and antidepressant effects, attributed to its active metabolite, benzylpiperazine. Research indicates that it acts on various neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .

Antidepressant Effects

This compound has been investigated as an antidepressant, particularly in cases of unipolar endogenous depression. A notable study involved 29 inpatients who were administered oral doses ranging from 100 to 300 mg per day. The study utilized various assessment tools, including the Hamilton Depression Rating Scale (HDRS) and Beck Depression Inventory, to measure treatment efficacy.

Study Parameter Results
Total HDRS Score ImprovementSignificant (p < 0.01) after one week
Patient Withdrawal Rate11 out of 29 due to intolerance
Satisfactory Response Rate41% (12 patients)

This study highlighted that while some patients experienced intolerable side effects related to stimulation, a significant portion benefited from the treatment .

Behavioral Studies

This compound's effects on behavior have been explored through various experimental studies. For instance, research comparing this compound with traditional antidepressants demonstrated its potential in modulating behavioral responses under stress conditions. In chronic experiments involving adult male cats, this compound was shown to alter behavioral changes induced by reserpine, a drug known to induce depressive symptoms .

Safety and Tolerability

While this compound shows promise as an antidepressant, safety and tolerability remain critical considerations. Reports indicate that some patients may experience side effects such as insomnia and agitation. However, most studies suggest that it is generally well-tolerated when dosed appropriately .

生物活性

Befuraline, also known as DIV-154, is a psychoactive compound belonging to the piperazine class of drugs. It was developed in Germany during the 1970s and has garnered attention for its potential antidepressant properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical studies.

This compound is synthesized through a one-step coupling reaction between coumarilic acid and benzylpiperazine, resulting in an amide formation. Its unique structure differentiates it from traditional tricyclic antidepressants (TCAs) and suggests a distinct mechanism of action.

Proposed Mechanisms

  • Inhibition of Neurotransmitter Uptake : this compound is believed to inhibit the uptake of norepinephrine and serotonin, which are critical neurotransmitters involved in mood regulation .
  • Phosphodiesterase Inhibition : The compound may also inhibit phosphodiesterase activity, contributing to increased levels of cyclic AMP (cAMP) in neuronal cells .
  • Adrenergic Activity : this compound appears to exert a direct influence on central adrenergic structures, enhancing alertness and responsiveness without sedative effects .

Pharmacological Effects

This compound has been studied for various pharmacological effects, particularly its antidepressant activity. Below are key findings from research studies:

Effect Description Study Reference
Aggression Inhibition Exhibits aggression-inhibiting properties without sedative effects.
Cognitive Improvement Significant improvement in cognitive disturbances observed in clinical trials.
Behavioral Activation Enhances exploratory behavior and operant conditioning performance in animal models.
Low Toxicity Profile Demonstrates low toxicity with no significant adverse effects on cardiovascular or autonomic systems.

Clinical Studies

Clinical evaluations have provided insights into the efficacy and safety profile of this compound:

  • Study on Unipolar Endogenous Depression :
    • Participants : 29 inpatients diagnosed with unipolar endogenous depression.
    • Dosage : Administered oral doses ranging from 100 to 300 mg/day.
    • Results : Statistically significant improvement in Hamilton Depression Rating Scale (HDRS) scores after one week (p < 0.01). Approximately 41% of patients showed satisfactory response rates .
  • Behavioral Models in Animals :
    • This compound was tested using various behavioral models, including Porsolt's forced swim test, where it demonstrated antidepressant-like effects by preventing behavioral despair .
  • Neurochemical Studies :
    • Research indicated that this compound's affinity for membrane lipids correlates with its ability to influence neurotransmitter uptake mechanisms, suggesting a nuanced interaction with neuronal membranes .

Case Studies

A notable case study involved a patient cohort undergoing treatment with this compound who exhibited varying degrees of response based on their depression classification:

  • Patients categorized as "retarded depressed" showed more pronounced improvements compared to other classifications.
  • Some patients experienced withdrawal due to the stimulating effects of the drug, indicating the necessity for careful dosage management .

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Befuraline in academic research?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., condensation, cyclization) under controlled conditions (temperature, solvent, catalyst). Characterization requires spectroscopic techniques (NMR, IR, HRMS) and chromatographic methods (HPLC) to confirm structural integrity and purity ≥95%. Reproducibility is ensured by documenting reaction yields, solvent ratios, and purification steps in line with standardized protocols .
  • Data Presentation : Tabulate synthetic yields, spectral peaks (e.g., 1H NMR: δ 7.2 ppm for aromatic protons), and purity metrics (HPLC retention times) .

Q. How can researchers determine the mechanism of action of this compound in vitro and in vivo?

  • Methodological Answer : Use cell-based assays (e.g., enzyme inhibition, receptor binding) and animal models (e.g., pharmacokinetic profiling) to identify molecular targets. Dose-response curves and time-dependent studies validate specificity. Include positive/negative controls and statistical validation (e.g., ANOVA, p < 0.05) to minimize bias .
  • Data Presentation : Report IC50/EC50 values with 95% confidence intervals and comparative tables against reference compounds .

Q. What are the best practices for assessing this compound’s bioactivity across diverse biological models?

  • Methodological Answer : Standardize assay conditions (pH, temperature, cell line viability) and validate using replicate experiments (n ≥ 3). Cross-validate results with orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry) to confirm bioactivity .
  • Data Presentation : Highlight inter-assay variability and statistical significance (e.g., t-test results) in a comparative matrix .

Advanced Research Questions

Q. How should researchers address contradictions in reported data on this compound’s efficacy across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., assay protocols, sample purity) causing discrepancies. Perform hypothesis-driven replication studies under controlled conditions, adjusting one variable at a time (e.g., solvent polarity) to isolate confounding factors .
  • Data Presentation : Create a discrepancy table comparing potency values, experimental parameters, and statistical power across studies .

Q. What computational strategies can complement experimental studies of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) with density functional theory (DFT) to predict binding affinities and electronic properties. Validate computational models with experimental SAR data (e.g., IC50 trends) .
  • Data Presentation : Overlay docking poses with crystallographic data and correlate calculated binding energies with experimental potency .

Q. What experimental design principles mitigate variability in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) studies?

  • Methodological Answer : Use crossover study designs to control inter-subject variability. Employ LC-MS/MS for precise plasma concentration measurements and compartmental modeling (e.g., non-linear mixed-effects) to estimate PK parameters .
  • Data Presentation : Graph time-concentration profiles with error bars and model-fit diagnostics (e.g., AIC values) .

Q. How can researchers optimize this compound’s stability under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Analyze degradation products via UPLC-QTOF and apply Arrhenius kinetics to predict shelf life. Compare excipient formulations (e.g., lyophilized vs. liquid) .
  • Data Presentation : Plot degradation rates vs. temperature and tabulate impurity profiles .

Q. What methodologies validate this compound’s selectivity in multi-target pharmacological screens?

  • Methodological Answer : Use high-throughput screening (HTS) panels (e.g., 100+ targets) with counter-screens against related isoforms. Apply cheminformatic filters (e.g., PAINS alerts) to exclude non-specific inhibitors .
  • Data Presentation : Heatmaps showing activity cliffs across targets and selectivity indices (e.g., ratio of IC50 values) .

Q. How should synergistic effects between this compound and adjuvant therapies be systematically evaluated?

  • Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay) in dose-matrix assays. Use isobolograms to distinguish additive, synergistic, or antagonistic effects .
  • Data Presentation : CI heatmaps and isobologram curves with 95% confidence intervals .

Q. What ethical and reproducibility frameworks apply to preclinical studies of this compound?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. Deposit raw data in public repositories (e.g., Zenodo) and share protocols via protocols.io .
  • Data Presentation : Include ethics committee approval IDs and data accessibility statements .

属性

IUPAC Name

1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIJFPBZWUFLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41716-84-1 (mono-hydrochloride)
Record name Befuraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046206
Record name Befuraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41717-30-0
Record name Befuraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41717-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Befuraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Befuraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFURALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787AQ35GHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。